molecular formula C12H18O2 B3163487 Ethanone, 1,1'-bicyclo[2.2.2]octane-1,4-diylbis- CAS No. 88393-21-9

Ethanone, 1,1'-bicyclo[2.2.2]octane-1,4-diylbis-

Cat. No.: B3163487
CAS No.: 88393-21-9
M. Wt: 194.27 g/mol
InChI Key: QWGWYJCQTJJEHN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(4-acetyl-1-bicyclo[2.2.2]octanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9(13)11-3-6-12(7-4-11,8-5-11)10(2)14/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGWYJCQTJJEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CCC(CC1)(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
Target Compound C₁₂H₁₈O₂ 194.27 Bicyclo[2.2.2]octane, acetyl Rigid structure, potential pharmaceuticals
Compound A C₉H₁₂O₂ 152.19 Bicyclo[1.1.1]pentane, acetyl Higher water solubility, smaller core
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid C₁₀H₁₂O₄ 196.20 Carboxylic acids MOFs, coordination polymers
Compound C C₂₈H₂₂O₂ 390.48 Biphenyl, acetyl Photostability, UV applications
Compound E C₂₈H₃₂N₂O₂P₂ 502.52 Piperazine, phosphoryl Ionophores for sensors

Research Findings and Implications

  • Steric Effects : The bicyclo[2.2.2]octane core in the target compound provides superior rigidity compared to smaller bicyclic systems (e.g., bicyclo[1.1.1]pentane), making it advantageous in drug design for conformational restriction .
  • Functional Group Diversity : Replacement of acetyl groups with carboxylic acids (Compound B) or phosphoryl groups (Compound E) shifts applications from pharmaceuticals to materials science .
  • Synthetic Challenges: The target compound’s synthesis may require specialized catalysts (e.g., Pd-based) due to steric hindrance, whereas phenolic analogues (Compound D) are synthesized via simpler oxidative methods .

Biological Activity

Overview

Ethanone, 1,1'-bicyclo[2.2.2]octane-1,4-diylbis- (CAS No. 88393-21-9) is an organic compound with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol. This compound features a bicyclic structure that contributes to its stability and potential biological activity. Research into its biological properties is still emerging, but preliminary studies suggest various interactions with biological systems.

The precise mechanism of action for Ethanone, 1,1'-bicyclo[2.2.2]octane-1,4-diylbis- remains largely unexplored. However, it is hypothesized that the compound may interact with specific enzymes and biochemical pathways due to the presence of functional groups in its structure. Its potential as an enzyme inhibitor or activator could influence various cellular processes and signal transduction pathways .

Biological Activity

Research indicates that derivatives of bicyclo[2.2.2]octane compounds exhibit various biological activities, including:

Case Studies and Research Findings

While specific case studies focusing solely on Ethanone, 1,1'-bicyclo[2.2.2]octane-1,4-diylbis- are scarce, related research provides insight into the biological potential of similar compounds:

  • Enzyme Interaction Studies : Research has shown that bicyclo[2.2.2]octane derivatives can interact with alcohol dehydrogenases and oxidoreductases, suggesting potential pathways for biochemical reactions involving Ethanone.
  • Antimicrobial Activity : Studies on related compounds have demonstrated varying degrees of antimicrobial activity against different bacterial strains, hinting at a possible application for Ethanone in combating infections .
  • Drug Development Applications : The unique structure of Ethanone may serve as a scaffold in drug design, particularly in developing molecules targeting specific biological pathways or diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of Ethanone, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Biological Activity
Bicyclo[2.2.2]octaneBicyclicEnzyme inhibition
Bicyclo[3.3.1]nonaneBicyclicAntimicrobial properties
Bicyclo[2.2.1]heptaneBicyclicDrug development applications

Ethanone's unique ketone functional groups combined with its rigid bicyclic structure may provide distinctive advantages over these similar compounds in terms of stability and reactivity.

Q & A

Q. What are the synthetic routes for preparing Ethanone, 1,1'-bicyclo[2.2.2]octane-1,4-diylbis-?

The synthesis of bicyclo[2.2.2]octane derivatives typically involves:

  • Friedel-Crafts acylation : Reacting bicyclo[2.2.2]octane frameworks with acetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃) to introduce ketone groups .
  • Reductive methods : Hydrogenation of bicyclo[2.2.2]octane-1,4-dinitriles using palladium on carbon under high pressure to yield intermediates for further functionalization .
  • Oxidation/Reduction : Controlled oxidation of alcohols or reduction of ketones to achieve desired substituents .

Q. How does the bicyclo[2.2.2]octane framework influence the compound's reactivity?

The rigid bicyclic structure imposes steric constraints, directing reactions to occur at specific positions:

  • Electrophilic substitution : Preferential reactivity at bridgehead positions due to strain relief .
  • Nucleophilic additions : Amine or hydroxyl groups on the bicyclo framework enhance nucleophilicity, enabling coupling reactions (e.g., with aldehydes in Baylis-Hillman reactions) .
  • Thermal stability : The framework resorts to strain-driven rearrangements under harsh conditions, limiting reaction temperatures .

Q. What spectroscopic techniques are used to characterize this compound?

  • Mass spectrometry (MS) : Determines molecular weight (C₁₂H₁₈O₂, MW: 194.27 g/mol) and fragmentation patterns .
  • NMR spectroscopy : ¹H and ¹³C NMR identify bridgehead protons (δ ~1.5–2.5 ppm) and carbonyl carbons (δ ~200–210 ppm) .
  • IR spectroscopy : Strong C=O stretches (~1700 cm⁻¹) confirm ketone groups .

Q. What are the primary research applications of this compound?

  • Organic synthesis : Serves as a rigid scaffold for constructing sterically hindered molecules, such as polycyclic antibiotics or cholesterol-lowering agents .
  • Material science : Functionalized derivatives (e.g., diols or diamines) act as crosslinkers in polymer networks .

Advanced Research Questions

Q. How can conflicting data on the existence of bicyclo[2.2.2]octane dications be resolved?

Initial claims of bicyclo[2.2.2]octane-1,4-diyl dications were later refuted. To address contradictions:

  • Replicate experiments : Use superacid conditions (e.g., SbF₅/SO₂ClF) and monitor via low-temperature ¹H NMR.
  • Computational validation : DFT calculations predict stability; discrepancies may arise from solvent effects or counterion interactions .

Q. What strategies optimize the synthesis of bifunctional derivatives (e.g., diamines or diols)?

  • Catalytic hydrogenation : Reduce bicyclo[2.2.2]octane-1,4-diketones using LiAlH₄ or NaBH₄ to yield diols .
  • Protection/deprotection : Temporarily mask amine groups (e.g., with Boc) during functionalization to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of rigid intermediates .

Q. How does this compound interact with biological targets?

  • Enzyme inhibition : The bicyclo framework mimics steroidal structures, potentially inhibiting cholesterol biosynthesis enzymes (e.g., HMG-CoA reductase) .
  • Antibacterial activity : Derivatives like 1,4-bis(aminomethyl)bicyclo[2.2.2]octane disrupt bacterial cell membranes .
  • In vitro assays : Test cytotoxicity using HEK293 cells and measure IC₅₀ values to assess therapeutic potential .

Q. What are the challenges in analyzing reaction intermediates?

  • Low volatility : Gas chromatography (GC) may fail; use HPLC with UV detection for polar intermediates .
  • Isomer discrimination : X-ray crystallography or NOESY NMR differentiate bridgehead vs. non-bridgehead substituents .
  • Transient species : Trap reactive intermediates (e.g., radicals) with spin-trapping agents for EPR analysis .

Methodological Notes

  • Safety : Handle with nitrile gloves and under fume hoods due to respiratory and skin irritation risks .
  • Data validation : Cross-reference PubChem entries (e.g., InChIKey: KVOACUMJSXEJQT-UHFFFAOYSA-N) with experimental spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 1,1'-bicyclo[2.2.2]octane-1,4-diylbis-
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Ethanone, 1,1'-bicyclo[2.2.2]octane-1,4-diylbis-

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